molecular formula C14H12FNOS B3937425 Phenylthioacetamide, N-(2-fluorophenyl)-

Phenylthioacetamide, N-(2-fluorophenyl)-

Cat. No.: B3937425
M. Wt: 261.32 g/mol
InChI Key: GGSNUOCLYCAAKJ-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)phenylthioacetamide (CAS: 49-806-3; alternative CAS: 27-210-8) is a sulfur-containing acetamide derivative characterized by a phenylthio group (–S–C₆H₅) attached to the acetamide backbone and a fluorine atom at the ortho position of the N-phenyl ring. Key properties include:

  • Molecular Weight: 190.27 g/mol .
  • Lipophilicity: logP = 3.556, indicating moderate hydrophobicity .
  • Thermal Properties: Calculated heat capacities (Cp,gas) range from 498.78 J/mol·K at 750.15 K to 560.87 J/mol·K at 998.78 K, as determined via Joback’s method .

The ortho-fluorine substituent introduces steric and electronic effects that influence reactivity and intermolecular interactions. This compound serves as a precursor in heterocyclic synthesis and may exhibit bioactivity due to its resemblance to penicillin derivatives .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNOS/c15-12-8-4-5-9-13(12)16-14(17)10-18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSNUOCLYCAAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Phenylthioacetamide, N-(2-fluorophenyl)- typically involves the reaction of 2-fluoroaniline with phenylthioacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Phenylthioacetamide, N-(2-fluorophenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Phenylthioacetamide derivatives have been explored for their potential therapeutic effects against various diseases. Research indicates that these compounds may exhibit:

  • Antimicrobial Activity: Studies have demonstrated that thioamides can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives of phenylthioacetamide were shown to possess significant antibacterial properties with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Staphylococcus aureus .
  • Anticancer Properties: Thioamide compounds are being investigated for their ability to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest. This mechanism is crucial for developing new anticancer therapies .

Organic Synthesis

Phenylthioacetamide serves as an important intermediate in the synthesis of more complex organic molecules:

  • Building Block for Heterocycles: It can be utilized in the synthesis of various heterocyclic compounds through cyclization reactions . For example, thioamides are often employed in the formation of fused-ring systems that are biologically active.
  • Functionalization Reactions: The compound can participate in electrophilic substitution reactions due to its nucleophilic character, allowing for further functionalization and derivatization .

Case Study 1: Antibacterial Activity

A series of phenylthioacetamide derivatives were synthesized and tested against multiple bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, particularly against S. aureus and Enterococcus faecium. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influenced antibacterial efficacy .

CompoundMIC (µg/mL)Bacterial Strain
16.25S. aureus
23.12E. faecium
312.5Bacillus subtilis

Case Study 2: Anticancer Activity

Research conducted on phenylthioacetamide analogs demonstrated their ability to inhibit tubulin polymerization in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines, highlighting their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of Phenylthioacetamide, N-(2-fluorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

N-(4-Fluorophenyl)phenylthioacetamide
  • Key Differences : Fluorine at the para position instead of ortho.
  • Properties : Identical molecular weight (190.27 g/mol) and logP (3.556) as the ortho isomer .
N-(4-Fluorophenyl)-2-chloroacetamide
  • Structure : Chloro (–Cl) replaces the phenylthio (–S–C₆H₅) group.
  • Implications : The electron-withdrawing chloro group increases electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic substitutions compared to the phenylthio analog .

Substituted Acetamides with Heterocyclic Moieties

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure : Dichlorophenyl and thiazolyl substituents.
  • Properties : Higher molecular weight (296.16 g/mol) and distinct hydrogen-bonding interactions (N–H⋯N) in crystal packing .
  • Implications : The thiazolyl group enhances coordination ability, making it suitable as a ligand in metal complexes.
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide
  • Structure : Bromophenyl and methoxyphenyl groups.

Thioacetamide Derivatives

2,2-Difluorothioacetamide
  • Structure : Simpler backbone with two fluorine atoms on the thioacetamide group.
  • Implications: The electron-withdrawing fluorines increase acidity of the thioamide proton, enhancing reactivity in cyclization reactions compared to mono-fluorinated phenylthioacetamides .

Data Table: Comparative Analysis

Compound Name Substituents Molecular Weight (g/mol) logP Key Features
N-(2-Fluorophenyl)phenylthioacetamide Ortho-F, phenylthio 190.27 3.556 Moderate lipophilicity; steric hindrance from ortho-F
N-(4-Fluorophenyl)phenylthioacetamide Para-F, phenylthio 190.27 3.556 Enhanced solubility; reduced steric effects
N-(4-Fluorophenyl)-2-chloroacetamide Para-F, chloro 187.59 Higher electrophilicity; reactive in substitutions
2-(2,6-Dichlorophenyl)-N-(thiazolyl) Dichlorophenyl, thiazolyl 296.16 Strong hydrogen bonding; metal coordination potential
2,2-Difluorothioacetamide –CF₂, thioamide 128.11 High acidity; useful in cyclizations

Research Findings and Implications

Electronic and Steric Effects

  • Ortho vs. This strain may also limit rotational freedom, affecting binding to biological targets .
  • Phenylthio vs. Chloro: The phenylthio group’s bulkiness and sulfur’s polarizability enhance lipophilicity and π-π stacking interactions, whereas chloro derivatives prioritize reactivity over non-covalent interactions .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-fluorophenyl)phenylthioacetamide and its derivatives?

Synthesis typically involves multi-step reactions, starting with nucleophilic substitution or condensation. For example:

  • Step 1 : Reacting 2-fluorophenylamine with thioglycolic acid derivatives under alkaline conditions to form the thioacetamide backbone .
  • Step 2 : Functionalization via coupling with heterocyclic moieties (e.g., thiadiazoles or pyrimidines) in solvents like dimethylformamide (DMF) or dichloromethane at 60–80°C .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : For confirming substitution patterns and fluorine integration (e.g., 19F^{19}\text{F}-NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving bond angles and crystal packing, particularly in derivatives with fused heterocycles .

Q. What solvents and catalysts optimize the thioacetylation reaction?

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity in SN2 mechanisms, while dichloromethane is preferred for acid-sensitive intermediates .
  • Catalysts : Tetrabutylammonium bromide (TBAB) improves phase-transfer efficiency in two-phase systems .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., IC50_{50}50​ variability) be resolved?

Contradictions often arise from assay conditions or target selectivity. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls across studies .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for degradation artifacts .
  • Target Validation : Confirm interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What structural modifications enhance target specificity in kinase inhibition?

  • Thioacetamide Replacement : Substituting sulfur with selenium increases selectivity for tyrosine kinases (e.g., EGFR) due to stronger electrophilic interactions .
  • Fluorine Positioning : Para-fluorine on the phenyl ring improves binding to ATP pockets, while ortho-fluorine reduces off-target effects .
  • Heterocyclic Additions : Introducing pyridazine or triazole moieties enhances water solubility and reduces nonspecific protein binding .

Q. Which computational tools predict interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Maestro for preliminary binding mode analysis .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Utilize Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with inhibitory activity .

Methodological Notes

  • Controlled Reactivity : Avoid excess fluorinating agents (e.g., Selectfluor) to prevent undesired di- or tri-substitution .
  • Data Reproducibility : Document reaction atmospheres (N2_2 vs. air) and humidity levels, as moisture can hydrolyze thioacetamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenylthioacetamide, N-(2-fluorophenyl)-
Reactant of Route 2
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Phenylthioacetamide, N-(2-fluorophenyl)-

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